2-(Azepan-1-yl)pyrimidine-5-boronic acid
Description
Contextualization within Heterocyclic Boronic Acid Chemistry
The importance of 2-(azepan-1-yl)pyrimidine-5-boronic acid is best understood by examining the significance of its constituent parts within the broader field of heterocyclic chemistry.
Boronic acids and their derivatives are foundational in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. sigmaaldrich.comnih.gov They are most famously utilized as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comthieme-connect.comchemrxiv.org This reaction is a cornerstone of medicinal chemistry, enabling the efficient assembly of complex molecular architectures from simpler building blocks. chemrxiv.org Beyond Suzuki coupling, boronic acids participate in a wide array of other transformations, including Chan-Lam coupling, Stille coupling, and conjugate additions, making them indispensable synthetic intermediates. sigmaaldrich.com The development of heterocyclic boronic acids, in particular, has expanded the chemical space accessible to researchers, although their synthesis can sometimes be challenging. thieme-connect.comthieme-connect.comresearchgate.net
The pyrimidine (B1678525) ring is classified as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a vast number of biologically active compounds and FDA-approved drugs. mdpi.comnih.govresearchgate.net As a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, the pyrimidine motif is fundamental to biological systems. mdpi.comresearchgate.net This inherent biocompatibility has made pyrimidine derivatives a major focus of drug discovery efforts. nih.gov The pyrimidine core can be readily functionalized at multiple positions, allowing for the generation of extensive compound libraries. mdpi.com Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. mdpi.comnih.govmdpi.comtandfonline.com The ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors allows these molecules to effectively interact with biological targets such as enzymes and receptors. mdpi.comresearchgate.net
The azepane ring, a seven-membered saturated nitrogen heterocycle, imparts distinct structural and physicochemical properties to a molecule. ontosight.ai When appended to a pyrimidine core, the azepane moiety introduces a three-dimensional character that can be crucial for optimizing interactions with the binding pockets of biological targets. acs.org Unlike flat aromatic rings, the flexible, non-planar conformation of the azepane ring can allow for more precise and stronger binding. Azepane and its derivatives are found in numerous pharmaceuticals, contributing to a range of activities including anticancer, antihistamine, and anti-inflammatory effects. ontosight.ainih.govresearchgate.net The incorporation of an azepane group can also modulate a compound's lipophilicity and metabolic stability, key parameters in drug design. researchgate.net Therefore, the combination of azepane with the pyrimidine scaffold is a strategic approach to developing novel compounds with potentially enhanced pharmacological profiles. nih.govresearchgate.net
Rationale for Dedicated Research Focus on this compound Scaffold
The dedicated research focus on the this compound scaffold stems from its potential as a tripartite building block that synergistically combines the advantages of its three components. The rationale can be summarized as follows:
Synthetic Versatility : The boronic acid group serves as a versatile chemical handle, primarily for Suzuki-Miyaura cross-coupling reactions. guidechem.com This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, enabling rapid exploration of the structure-activity relationship (SAR). nih.gov
Proven Biological Relevance : The pyrimidine core is a well-established pharmacophore associated with a multitude of biological activities. mdpi.comtandfonline.com Its inclusion provides a high probability that derivatives will interact with biologically relevant targets.
Modulation of Physicochemical Properties : The azepane substituent offers a tool to fine-tune the steric and electronic properties of the molecule. acs.orgresearchgate.net Its conformational flexibility and lipophilic nature can enhance binding affinity, cell permeability, and metabolic stability, overcoming limitations of simpler analogs.
This strategic combination allows for the systematic construction of novel chemical entities tailored for specific biological targets, particularly in areas like oncology and immunology where pyrimidine-based drugs have already shown significant success. mdpi.commdpi.com
Overview of Key Academic Research Trajectories for the Compound and its Analogs
While direct academic literature on this compound itself is nascent, the research trajectories for its analogs are well-defined and provide a clear roadmap for its future applications.
Kinase Inhibitor Synthesis : A primary application for pyrimidine-5-boronic acids is in the synthesis of protein kinase inhibitors. guidechem.com Many potent kinase inhibitors feature a core pyrimidine scaffold that binds to the ATP-binding site of the enzyme. Research on related 2-amino-pyrimidine-5-boronic acids has demonstrated their utility as crucial intermediates in the development of inhibitors for targets like PI3K and mTOR, which are critical in cancer cell signaling pathways. guidechem.com
Inhibitors of the Ubiquitin-Proteasome System : Recent studies have explored pyrimidine molecules containing a boronic acid group as inhibitors of Valosin-containing protein (VCP/p97), an enzyme involved in protein homeostasis. nih.gov Inhibition of VCP/p97 is a promising strategy for treating certain cancers, such as multiple myeloma and non-small cell lung cancer. nih.gov The this compound scaffold is an ideal starting point for developing novel VCP/p97 inhibitors.
Fragment-Based Drug Discovery (FBDD) : This compound can serve as a high-value fragment in FBDD campaigns. Its three distinct regions allow for systematic and independent modification, enabling researchers to build up molecular complexity and optimize binding to a target protein step-by-step.
The overarching research trajectory is the use of this compound as a sophisticated building block to generate libraries of novel, structurally diverse compounds for screening against high-value therapeutic targets.
Table 2: Biological Activities of Related Pyrimidine Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Aminopyrimidines | Protein Kinases (e.g., EGFR, FAK) | Oncology |
| Sulfonamide-Pyrimidines | EGFR/HER2 | Oncology (Breast Cancer) |
| Di-substituted Pyrimidines | VCP/p97 | Oncology |
| General Pyrimidine Analogs | Various (Antiviral, Antibacterial) | Infectious Diseases |
Properties
IUPAC Name |
[2-(azepan-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c15-11(16)9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8,15-16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRCARGBBHMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Mechanistic Characterization in Research Contexts
Elucidation of Reaction Intermediates and Transition States
Understanding the role of "2-(Azepan-1-yl)pyrimidine-5-boronic acid" in chemical transformations, such as the widely used Suzuki-Miyaura cross-coupling reaction, requires the characterization of transient species like reaction intermediates and transition states.
Suzuki-Miyaura Coupling: In this palladium-catalyzed reaction, the boronic acid derivative participates in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.commdpi.com The key step involving the boronic acid is transmetalation, where the pyrimidine (B1678525) group is transferred from the boron atom to the palladium center. This process is typically preceded by the activation of the boronic acid with a base, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). nih.gov Mechanistic studies on related systems have used techniques like kinetic analysis and computational modeling to probe the structure of the intermediates and the rate-determining step, which can be influenced by factors like the nature of the base, solvent, and ligands on the palladium catalyst. nih.gov
Boronic Acid Transition State Inhibitors (BATSIs): Boronic acids are well-known for their ability to act as transition-state analog inhibitors for serine proteases. nih.govnih.govontosight.ai The boron atom, being a Lewis acid, can accept a lone pair from the catalytic serine residue in an enzyme's active site, forming a stable tetrahedral adduct. This adduct mimics the geometry of the tetrahedral intermediate formed during peptide bond hydrolysis. nih.govnih.gov While specific studies on "this compound" as an enzyme inhibitor are not prominent, its structure suggests potential for such interactions, where the pyrimidine and azepane moieties would influence binding specificity and affinity. Characterizing these enzyme-inhibitor complexes often involves techniques like X-ray crystallography and NMR spectroscopy to confirm the formation and geometry of the covalent adduct. nih.gov
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This capability is crucial for confirming the identity of synthesized compounds and for identifying transient species in a reaction mixture. mdpi.comrsc.org
For "this compound" (C₁₀H₁₆BN₃O₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass of its protonated form, [M+H]⁺.
In mechanistic studies, HRMS can be used to detect and identify proposed reaction intermediates. For example, during a Suzuki coupling reaction, HRMS could be employed to identify key palladium-containing intermediates if they have sufficient stability to be observed. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentations for this molecule could include:
Loss of water (H₂O) or boric acid (H₃BO₃) from the boronic acid moiety.
Cleavage of the C-N bond between the pyrimidine and azepane rings.
Fragmentation of the azepane ring.
Fragmentation of the pyrimidine ring itself. nih.govresearchgate.netiosrjournals.org
By comparing the fragmentation patterns of reactants and products, one can piece together evidence that supports a proposed reaction pathway.
X-ray Crystallography for Solid-State Structure and Conformational Studies
Single-crystal X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "this compound" is not publicly available, analysis of related structures, such as other pyrimidine boronic acids, provides strong predictive insights.
Hydrogen Bonding: Boronic acids in the solid state typically form hydrogen-bonded dimers, where the hydroxyl groups of two molecules interact in a head-to-tail fashion. These dimers can then be linked into larger supramolecular assemblies through further hydrogen bonding with other functional groups, such as the nitrogen atoms of the pyrimidine ring.
Conformation: The azepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, most commonly twist-chair and chair forms. rsc.orgnih.gov X-ray crystallography would reveal the specific conformation adopted in the crystal lattice, which is influenced by both intramolecular sterics and intermolecular packing forces. It would also define the dihedral angle between the pyrimidine ring and the boronic acid group, and the orientation of the azepane ring relative to the pyrimidine.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Nature
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide valuable information about functional groups and the nature of chemical bonds.
FTIR Spectroscopy: Would show strong absorptions corresponding to O-H stretching of the boronic acid (a broad band around 3200-3400 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-N stretching from the azepane and pyrimidine rings, and C=N/C=C stretching vibrations within the pyrimidine ring (typically in the 1400-1600 cm⁻¹ region). nih.govchalcogen.ro C-H stretching from the azepane ring would appear just below 3000 cm⁻¹. nih.gov
Raman Spectroscopy: Is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. It would provide complementary information, especially for the pyrimidine ring's symmetric "breathing" mode, which is a characteristic sharp band in the fingerprint region (~1000 cm⁻¹). mdpi.comolemiss.eduresearchgate.net Analysis of these vibrational modes, often aided by computational calculations (DFT), can give a detailed picture of the molecule's bonding environment. mdpi.com
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | FTIR | 3200-3400 (broad) | Characteristic of hydrogen-bonded hydroxyl groups in boronic acids. |
| C-H Stretch (aliphatic) | FTIR/Raman | 2850-3000 | From the CH₂ groups of the azepane ring. nih.gov |
| C=N, C=C Stretch | FTIR/Raman | 1400-1600 | Multiple bands from the pyrimidine ring vibrations. researchgate.net |
| B-O Stretch | FTIR | ~1350 | Strong absorption characteristic of the boronic acid group. |
| Ring Breathing | Raman | ~1000 | Symmetric vibration of the pyrimidine ring, often strong in Raman. mdpi.com |
Electronic Structure Analysis via UV-PES and Related Techniques
Understanding the electronic structure of a molecule, specifically the energies of its molecular orbitals, is key to predicting its reactivity and photophysical properties.
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is governed by electronic transitions between molecular orbitals. For "this compound," the pyrimidine ring acts as the primary chromophore. It is expected to exhibit π → π* transitions, similar to other pyrimidine derivatives. researchgate.net The substitution with the electron-donating azepane group and the boronic acid group would likely cause a shift in the absorption maxima compared to unsubstituted pyrimidine.
Ultraviolet Photoelectron Spectroscopy (UV-PES): This powerful gas-phase technique directly measures the ionization energies required to remove electrons from the occupied molecular orbitals of a molecule. nih.gov A combined experimental and computational approach allows for the assignment of specific ionization bands to particular molecular orbitals (e.g., π-orbitals of the pyrimidine ring, lone pair orbitals on the nitrogen atoms). nih.govjournal-vniispk.ru This provides fundamental insight into the electronic structure and helps to validate theoretical calculations.
Applications of 2 Azepan 1 Yl Pyrimidine 5 Boronic Acid As a Versatile Building Block in Chemical Synthesis and Materials Science
Design and Synthesis of Complex Heterocyclic Systems
The functional groups present in 2-(Azepan-1-yl)pyrimidine-5-boronic acid—a pyrimidine (B1678525) ring, a boronic acid, and an azepane moiety—suggest its potential as a scaffold for creating more complex molecules.
Libraries of Pyrimidine-Fused Scaffolds
In theory, the boronic acid group on the pyrimidine ring could serve as a handle for Suzuki-Miyaura coupling reactions with various di-haloheterocycles to construct libraries of pyrimidine-fused scaffolds. Such scaffolds are highly sought after in drug discovery programs. guidechem.com However, no published studies specifically utilize this compound for this purpose.
Integration into Complex Molecular Architectures
The synthesis of complex molecular architectures often relies on the sequential and controlled addition of building blocks. A substituted pyrimidine boronic acid could be a key component in such a strategy. The azepane group adds a three-dimensional, saturated heterocyclic component that can influence the solubility, conformational properties, and biological interactions of the final molecule. Again, specific examples involving this compound are not documented in the available literature.
Role in Supramolecular Chemistry and Molecular Recognition
Boronic acids are known to engage in reversible covalent interactions, particularly with diols, which makes them valuable in supramolecular chemistry and for the development of chemical sensors.
Self-Assembly Processes of Boronic Acid Derivatives
The ability of boronic acids to form boronate esters with polyols is a key driving force for self-assembly. This can lead to the formation of macrocycles, polymers, and other organized structures. While this is a broad area of research for boronic acids, there are no specific studies on the self-assembly behavior of this compound.
Precursor for Advanced Materials
The combination of a heteroaromatic pyrimidine core and a reactive boronic acid group suggests potential as a precursor for functional organic materials. Boron-containing compounds have been investigated for applications in organic electronics and as components of covalent organic frameworks (COFs). The application of aryl and heterocyclic pyrimidine derivatives is widespread in fields such as fluorescent compounds in organic light-emitting devices. guidechem.com Nevertheless, the use of this compound as a precursor for any specific advanced material has not been reported.
Polymerization Strategies Utilizing Boronic Acid Moieties
Boronic acid-functionalized polymers have garnered significant interest due to their stimuli-responsive properties, particularly their ability to interact with saccharides. rsc.org The incorporation of boronic acid moieties like the one in this compound into polymer chains can be achieved through several established strategies. These methods generally fall into three main categories: polymerization of boronic acid-containing monomers, polymerization of protected boronate ester monomers, and post-polymerization modification. rsc.orgresearchgate.net
The direct polymerization of unprotected boronic acid monomers, such as derivatives of acrylamidophenylboronic acid, is a common approach. rsc.org This method allows for the straightforward synthesis of polymers that are immediately responsive to diols or changes in pH. rsc.org Alternatively, the boronic acid group can be protected, often as a pinacol (B44631) ester, to prevent interference with the polymerization process, followed by a deprotection step to reveal the active boronic acid functionality. researchgate.netacs.org Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully employed with boronic acid-functionalized chain transfer agents to create well-defined homopolymers and block copolymers with boronic acid end-groups. acs.org
Another powerful technique is post-polymerization modification, where a pre-formed polymer with reactive sites is treated with a boronic acid-containing compound to graft the desired functionality onto the polymer backbone. rsc.org For a molecule like this compound, this could involve synthesizing a derivative with a polymerizable group (e.g., vinyl, acrylate) attached to the azepane or pyrimidine ring, which would then act as a monomer in copolymerization reactions. rsc.org These strategies lead to advanced materials such as hydrogels for controlled drug delivery, sensors for glucose detection, and materials for cell capture and enzyme inhibition. rsc.orgacs.orgrsc.org
| Polymerization Strategy | Description | Key Considerations for this compound | Potential Applications |
|---|---|---|---|
| Direct Polymerization of Unprotected Monomers | Copolymerization of a vinyl-functionalized boronic acid monomer with other monomers (e.g., N-isopropylacrylamide). rsc.org | Requires synthesis of a derivative containing a polymerizable group. The boronic acid's acidity could influence polymerization kinetics. | Glucose-responsive hydrogels, sensors. rsc.org |
| Polymerization of Protected Monomers | The boronic acid is protected (e.g., as a pinacol ester) before polymerization to avoid side reactions, followed by hydrolysis. researchgate.net | Protection adds synthetic steps but can lead to better control over the polymerization process and polymer architecture. acs.org | Well-defined block copolymers, stimuli-responsive micelles. acs.org |
| Post-Polymerization Modification | A pre-existing polymer is functionalized with the boronic acid compound. rsc.org | Allows for the use of a wide range of existing polymers. The reaction must be efficient to achieve desired functionalization levels. | Surface modification, functional membranes, chromatography supports. acs.org |
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The structural features of this compound make it a promising candidate for constructing crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In COF synthesis, boronic acids are foundational building blocks, capable of undergoing self-condensation to form boroxine (B1236090) rings (a B₃O₃ ring) or condensation with polyol linkers to form boronate esters. rsc.org These reversible covalent bonds allow for "error-checking" during synthesis, leading to highly crystalline and porous structures. rsc.org this compound could be used as a linker in several ways. For instance, its self-condensation could lead to a boroxine-linked COF, with the pyrimidine and azepane moieties decorating the pore walls and influencing the framework's chemical properties.
For MOF construction, the pyrimidine nitrogen atoms and the boronic acid group can act as coordination sites for metal ions or clusters. researchgate.netrsc.org Pyrimidine-based ligands are frequently used in MOF chemistry. researchgate.net The boronic acid group can also be incorporated as a functional pendant group within the MOF pores, a strategy used to create materials with a high affinity for cis-diol-containing molecules. researchgate.netnih.gov A dual-ligand strategy, mixing this compound with another linker like a tricarboxylic acid, could be employed to synthesize a framework where the boronic acid groups are accessible for selective adsorption or sensing applications. nih.govresearchgate.net The integration of such functional linkers provides a powerful method for tailoring the internal surface chemistry of porous materials for specific applications like selective enrichment of biomolecules or heterogeneous catalysis. researchgate.netnih.gov
| Framework Type | Role of this compound | Bonding Chemistry | Potential Properties & Applications |
|---|---|---|---|
| Covalent Organic Framework (COF) | Primary building block/linker. | Dehydration of boronic acids to form boroxine (B-O-B) linkages. rsc.org | Porous materials for gas storage, catalysis, and sensing. rsc.orgrsc.org |
| Metal-Organic Framework (MOF) | Functional organic linker. | Coordination of pyrimidine N-atoms to metal centers. researchgate.net | Frameworks with tunable porosity and chemical functionality. nih.gov |
| Functionalized MOF | Pendant functional group. | Boronic acid group extends into the pore, while another part of the molecule links to the framework. researchgate.net | Selective adsorption and separation of cis-diols (e.g., nucleosides, saccharides). nih.govresearchgate.net |
Development of Chemical Probes and Ligands in Academic Research
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. nih.govmdpi.com The addition of a boronic acid group introduces a functional handle for covalent interaction or specific hydrogen bonding, making pyrimidine-boronic acids attractive for designing chemical probes and therapeutic ligands. nih.gov
Rational Design of Pyrimidine-Based Ligands for In Vitro Studies
The rational design of pyrimidine-based ligands involves modifying the substitution pattern at the 2, 4, 5, and 6 positions of the pyrimidine ring to achieve high affinity and selectivity for a specific biological target. nih.govmdpi.com The core structure of this compound provides three key regions for modification:
The Boronic Acid Moiety : This group is a bioisostere for carboxylic acids but can also act as a transition-state analogue inhibitor, forming a reversible covalent bond with serine, threonine, or cysteine residues in an enzyme's active site. nih.gov This is the mechanism of action for the proteasome inhibitor bortezomib. nih.gov
The Pyrimidine Core : This aromatic heterocycle can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket. Its nitrogen atoms can act as hydrogen bond acceptors. researchgate.net
Research on other pyrimidine-boronic acid compounds has demonstrated their potential as enzyme inhibitors. For example, a series of novel pyrimidine molecules containing boronic acid were designed and synthesized as potent inhibitors of Valosin-Containing Protein (VCP/p97), a key player in protein homeostasis and a target in cancer therapy. nih.gov In these studies, structure-activity relationships revealed that modifications to the group corresponding to the azepane ring and the linker to the boronic acid were crucial for enzymatic potency. nih.gov Such findings provide a roadmap for the rational design of ligands based on the this compound scaffold for various in vitro biological studies. nih.govijrpr.com
| Structural Moiety | Potential Role in Ligand Binding | Design Strategy | Example Target Class |
|---|---|---|---|
| Boronic Acid | Forms reversible covalent bonds with active site nucleophiles (e.g., Ser, Thr); acts as a hydrogen bond donor/acceptor. nih.gov | Positioning for interaction with catalytic residues. | Proteases, Esterases. nih.gov |
| Pyrimidine Ring | Scaffold for directing substituents; hydrogen bonding via ring nitrogens; π-stacking interactions. mdpi.comresearchgate.net | Modification at other positions to enhance affinity and selectivity. | Kinases, Dehydrogenases. mdpi.commdpi.com |
| Azepane Ring | Occupies hydrophobic pockets; provides conformational constraint or flexibility. | Varying ring size or substitution to probe steric limits of the binding site. | GPCRs, Ion Channels. |
Synthetic Methodologies for Fluorescent and Spectroscopic Probes
Boronic acids are widely used as recognition units in the design of fluorescent probes, particularly for detecting saccharides and other diol-containing compounds. nih.govmdpi.com The binding of a diol to the boronic acid changes the boron atom's hybridization from sp² to sp³, which can alter the electronic properties of an attached fluorophore. mdpi.com This change can modulate the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a detectable signal. nih.gov
The this compound scaffold can be incorporated into fluorescent probes using several synthetic approaches:
Post-Synthetic Modification of a Fluorophore : A known fluorophore with a reactive handle (e.g., an amino or halo group) can be coupled to the pyrimidine ring or a functionalized version of the azepane ring of the target compound.
De Novo Synthesis : The pyrimidine ring itself can be constructed as part of a larger, inherently fluorescent heterocyclic system. For example, pyrazolo[1,5-a]pyrimidines are known to exhibit strong fluorescence with properties that can be tuned by substituents. rsc.org A synthetic route could be designed to build such a fluorescent core while incorporating the azepan-1-yl and boronic acid groups at the desired positions.
Multi-component Reactions : One-step, multi-component reactions are increasingly used to assemble complex fluorophores from simple, readily accessible starting materials, including boronic acids. rsc.org
These methodologies allow for the creation of "smart" probes that are activated upon binding to a specific analyte, providing a powerful tool for biological imaging and sensing applications. nih.gov The choice of fluorophore core and the linking strategy determines the probe's key spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and sensitivity. mdpi.commdpi.com
Computational and Theoretical Investigations of 2 Azepan 1 Yl Pyrimidine 5 Boronic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. dergipark.org.trresearchgate.net By calculating the electron density, DFT methods can elucidate a variety of molecular properties that are crucial for understanding the behavior of 2-(Azepan-1-yl)pyrimidine-5-boronic acid.
Detailed DFT calculations on pyrimidine (B1678525) derivatives have revealed insights into their electronic properties and reactivity. bohrium.comijcce.ac.ir The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule. dergipark.org.tr For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich, while the boronic acid group, with its empty p-orbital on the boron atom, acts as a Lewis acid and an electron-accepting site. nih.gov
The reactivity of pyrimidine derivatives can be quantified through various descriptors derived from DFT calculations. wjarr.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. wjarr.com Studies on similar pyrimidine systems have shown that substituents can significantly influence these frontier orbital energies and, consequently, the molecule's reactivity. wjarr.com
| Reactivity Descriptor | Significance | Predicted Characteristics for this compound |
| HOMO Energy | Indicates electron-donating ability | The azepane and pyrimidine rings are likely contributors to the HOMO. |
| LUMO Energy | Indicates electron-accepting ability | The boronic acid moiety and the pyrimidine ring are expected to contribute to the LUMO. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | A moderate gap is anticipated, balancing stability with reactivity for synthetic applications. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | Negative potential (red/yellow) is expected around the pyrimidine nitrogens; positive potential (blue/green) is anticipated near the boronic acid group. |
Conformational Analysis and Energy Landscapes of Pyrimidine and Azepane Moieties
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and the study of energy landscapes provide a detailed picture of the molecule's preferred shapes and the energy barriers between different conformations. nih.govnih.govrsc.orgresearchgate.net
The azepane ring, being a seven-membered saturated heterocycle, can adopt several conformations, such as the chair and boat forms. The energy landscape of the azepane moiety is characterized by multiple local minima corresponding to these different conformations and the transition states that connect them. The interconversion between these forms is typically rapid at room temperature.
| Conformational Feature | Description | Predicted Low-Energy Conformations |
| Azepane Ring Pucker | The non-planar arrangement of the seven-membered ring. | Chair and boat-like conformations are expected to be the most stable. |
| Rotation around the Pyrimidine-Azepane C-N Bond | The orientation of the azepane ring relative to the pyrimidine ring. | A twisted conformation that minimizes steric clash is likely to be favored. |
| Orientation of the Boronic Acid Group | The rotation around the C-B bond of the pyrimidine ring. | The orientation will be influenced by intramolecular interactions and crystal packing forces in the solid state. |
Prediction of Spectroscopic Properties to Aid Characterization
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. physchemres.orgmdpi.comafricanjournalofbiomedicalresearch.comnih.gov DFT calculations can provide theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
By calculating the magnetic shielding tensors of the nuclei, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. als-journal.com These theoretical values, when compared with experimental data, can help in the assignment of peaks and confirm the molecular structure. researchgate.net
Similarly, the vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared to the experimental spectrum to aid in the identification of characteristic functional group vibrations, such as the B-O-H stretching and bending modes of the boronic acid and the C-N stretching modes of the pyrimidine and azepane rings. researchgate.net
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Signals for the pyrimidine ring protons, distinct signals for the methylene (B1212753) protons of the azepane ring, and a broad signal for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and azepane rings, with the carbon attached to the boronic acid group showing a characteristic chemical shift. |
| FT-IR | Characteristic bands for B-O-H stretching and bending, C-N stretching of the pyrimidine and azepane rings, and C-H stretching and bending modes. |
| UV-Vis | Electronic transitions associated with the π-system of the pyrimidine ring. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.comrsc.orgdigitellinc.com For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid group is coupled with an aryl or vinyl halide. mdpi.comnih.gov
DFT calculations can be used to model the catalytic cycle of the Suzuki-Miyaura reaction, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy profile of the reaction pathway, the rate-determining step can be identified, and the roles of the catalyst, base, and solvent can be investigated. digitellinc.com This understanding can aid in the optimization of reaction conditions to improve yields and selectivity.
| Step in Suzuki-Miyaura Coupling | Description | Computational Insights |
| Oxidative Addition | The palladium catalyst inserts into the aryl/vinyl halide bond. | The energy barrier for this step can be calculated. |
| Transmetalation | The organic group is transferred from the boron atom to the palladium catalyst. | The structure of the key intermediate and the transition state can be determined. |
| Reductive Elimination | The new C-C bond is formed, and the product is released from the catalyst. | The thermodynamics of this final step can be evaluated. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical methods like DFT are excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. dovepress.com MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes, solvation effects, and intermolecular interactions. acs.org
For this compound, MD simulations can be used to study its behavior in different solvents. This can reveal how the solvent molecules arrange around the solute and how they influence its conformational preferences. The simulations can also be used to study the interactions of the molecule with other chemical species, such as biological macromolecules, which is relevant for applications in medicinal chemistry. The dynamic nature of the boronic acid's interactions, for instance with diols, can also be explored. acs.orgrsc.org
| Aspect of Dynamic Behavior | Information from MD Simulations |
| Conformational Dynamics | The time-dependent interconversion between different conformations of the azepane ring and the rotation around single bonds. |
| Solvation Shell Structure | The arrangement and dynamics of solvent molecules around the solute, particularly around the polar boronic acid group. |
| Intermolecular Interactions | The nature and lifetime of hydrogen bonds and other non-covalent interactions with other molecules in the system. |
Emerging Research Frontiers and Future Directions
Novel Catalytic Applications of Pyrimidine (B1678525) Boronic Acid Derivatives
While pyrimidine boronic acids are well-established in Suzuki-Miyaura cross-coupling, their catalytic potential is far from fully realized. Research is now pivoting towards harnessing these molecules in novel catalytic systems, moving beyond their role as mere substrates.
One of the most promising areas is photoredox catalysis . nih.govcam.ac.uk Visible-light-mediated reactions offer mild and selective conditions for generating radical intermediates from boronic acids. nih.govrsc.org A dual catalytic approach, combining a photoredox catalyst with a Lewis base, can activate boronic acids to form carbon-centered radicals. nih.govcam.ac.uk This strategy enables redox-neutral C-C bond formation with a wide range of substrates, such as electron-deficient olefins, under exceptionally mild conditions. nih.gov This opens up avenues for pyrimidine boronic acids to participate in reactions previously inaccessible through traditional cross-coupling, such as alkylation and allylation. rsc.orgacs.org
Furthermore, the development of organic photocatalysts, such as acridium-based dyes, provides a cost-effective and sustainable alternative to expensive iridium-based catalysts for the activation of boronic acid derivatives. rsc.org The unique electronic properties of the pyrimidine ring, coupled with the boronic acid moiety, could be exploited to design novel organocatalysts or ligands for metal-catalyzed processes, expanding their role in synthetic chemistry.
Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Design
The synergy between artificial intelligence (AI) and chemistry is accelerating the pace of discovery. For molecules like 2-(Azepan-1-yl)pyrimidine-5-boronic acid, AI and machine learning (ML) are set to revolutionize both their synthesis and application.
Retrosynthesis and Reaction Optimization: Machine learning algorithms are increasingly proficient at predicting optimal reaction conditions and even designing entire synthetic routes. digitellinc.com For the synthesis of complex pyrimidine derivatives, AI can analyze vast datasets of reaction outcomes to suggest the most efficient catalysts, solvents, and reagents, minimizing the need for extensive empirical screening. researchgate.netresearchgate.net This is particularly valuable for optimizing catalytic cross-coupling reactions. digitellinc.com
| AI/ML Application Area | Potential Impact on Pyrimidine Boronic Acid Chemistry |
| Retrosynthesis Planning | Suggestion of novel and more efficient synthetic pathways. |
| Reaction Optimization | Prediction of optimal catalysts, reagents, and conditions, reducing experimental costs. digitellinc.com |
| De Novo Catalyst Design | Generation of new, highly efficient ligands and catalysts for cross-coupling reactions. rsc.org |
| Drug Discovery | Design of novel pyrimidine-based therapeutic agents with improved potency and selectivity. nih.gov |
Exploration of Non-Canonical Boronic Acid Reactivity and Functionalization
The classical role of boronic acids as organoboron nucleophiles in Suzuki coupling represents only a fraction of their chemical potential. Emerging research is focused on unlocking non-canonical reactivity pathways to generate novel molecular architectures.
A key frontier is the generation of carbon-centered radicals from boronic acids under photoredox conditions. nih.govrsc.org Unlike the two-electron processes of traditional cross-coupling, single-electron transfer (SET) mechanisms open up a world of radical chemistry. nih.govresearchgate.net The oxidation of boronic acids, often facilitated by Lewis bases or specific solvents, generates alkyl or aryl radicals that can engage in a variety of transformations, including:
Conjugate additions to electron-deficient alkenes. rsc.org
Allylation and vinylation reactions. rsc.org
Direct C-B bond functionalization to introduce cyano or chloro groups. rsc.org
This radical-mediated reactivity is powerful for forming C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds that are often challenging to construct using conventional methods. nih.gov The ability to generate radicals from stable, readily available boronic acids under mild, visible-light irradiation represents a significant advance in synthetic methodology. acs.orgacs.org This approach bypasses the need for stoichiometric activators or harsh oxidants, aligning with the principles of green chemistry. nih.gov
| Non-Canonical Reaction | Intermediate | Key Advantage |
| Photoredox Radical Generation | Carbon-centered radical nih.gov | Mild conditions, avoids harsh reagents, enables novel bond formations. rsc.org |
| Lewis Base-Assisted Activation | Redox-active boronate complex cam.ac.uk | Increases reactivity towards single-electron oxidation. |
| Radical Hydroboration | Boryl radical rsc.orgrsc.org | Alternative mechanism for synthesizing diverse organoboron compounds. rsc.org |
Sustainable Synthesis and Circular Economy Principles in Heterocyclic Chemistry
The chemical industry, particularly the pharmaceutical sector, is under increasing pressure to adopt more sustainable practices. The synthesis of heterocyclic compounds like pyrimidines is a key area for implementing green chemistry and circular economy principles. benthamdirect.comnumberanalytics.com
Green Synthetic Methods: Research is focused on developing environmentally benign synthetic routes. This includes:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, reducing waste and improving atom economy. nih.govacs.org Novel iridium-catalyzed MCRs can produce highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. nih.govacs.org
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-based solvents is a major focus. mdpi.comfrontiersin.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly way to synthesize heterocycles under mild aqueous conditions. mdpi.comresearchgate.netkcl.ac.ukresearchgate.net
Circular Economy in Pharmaceuticals: The concept of a circular economy aims to minimize waste and maximize resource utilization by keeping materials in circulation. efpia.eusustainability-directory.compharmaceutical-networking.com For the pharmaceutical industry, this involves:
Designing products and packaging for recyclability and reduced material use. orionpharma.comefpia.eu
Optimizing manufacturing processes to improve material efficiency and reduce waste. orionpharma.com
Applying green chemistry principles throughout a drug's lifecycle, from design to disposal. sustainability-directory.comefpia.eu
Adopting these principles in the synthesis and application of this compound can significantly reduce the environmental footprint associated with producing valuable chemical intermediates and final products. researchgate.neteurekaselect.com
Unexplored Derivatization Pathways and Scaffold Diversity for Future Research
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for a vast number of therapeutic agents. nih.govresearchgate.nettmu.edu.tw However, the full potential of scaffolds derived from this compound remains largely untapped. Future research will undoubtedly focus on exploring new derivatization pathways to generate novel molecular diversity.
The versatility of the pyrimidine ring allows for multiple points of functionalization. semanticscholar.org While the boronic acid at the C5-position is a prime handle for cross-coupling, the other positions on the ring offer opportunities for further modification. Methodologies for the synthesis of multi-substituted pyrimidines are continuously being developed, employing techniques like oxidative annulation, multicomponent couplings, and direct C-H functionalization. researchgate.netnih.govresearchgate.netorganic-chemistry.org
By combining the established reactivity of the boronic acid with these emerging pyrimidine functionalization techniques, chemists can rapidly generate libraries of complex molecules. These new scaffolds, featuring diverse substituents and fused ring systems, will be invaluable for screening in drug discovery programs and for developing new materials with unique electronic and photophysical properties. primescholars.comorganic-chemistry.org The ability to systematically modify the pyrimidine structure is crucial for fine-tuning pharmacological properties and exploring structure-activity relationships. nih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 2-(Azepan-1-yl)pyrimidine-5-boronic acid?
Answer:
The synthesis typically involves two key steps: (1) functionalization of the pyrimidine core with an azepane group and (2) introduction of the boronic acid moiety. A common approach is:
- Step 1: Coupling azepane to a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Conversion of the 5-halogen substituent to a boronic acid using Miyaura borylation. This involves reacting the intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 80–100°C .
Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water mixtures .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Routine characterization includes:
- ¹H/¹³C NMR: Confirmation of the azepane substituent (δ ~3.5–3.7 ppm for N-CH₂ protons) and boronic acid proton (δ ~8.5–9.0 ppm for pyrimidine H6) .
- ¹¹B NMR: A singlet at δ ~28–30 ppm confirms the boronic acid group .
- HPLC-MS: Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) coupled with ESI-MS ensures >95% purity and accurate mass verification (calculated for C₁₀H₁₆BN₃O₂: 229.14 g/mol) .
Advanced: How does steric hindrance from the azepane group impact Suzuki-Miyaura cross-coupling efficiency?
Answer:
The azepane ring introduces steric bulk near the boronic acid, which can reduce coupling yields with aryl halides. Mitigation strategies include:
- Catalyst Optimization: Bulky ligands like SPhos or RuPhos enhance turnover by preventing catalyst poisoning .
- Solvent Effects: High-polarity solvents (e.g., DMF:H₂O mixtures) improve solubility of the boronic acid .
- Microwave-Assisted Synthesis: Short reaction times (10–30 min at 120°C) minimize decomposition of sterically hindered intermediates .
Contradictory data on optimal Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) suggest systematic screening is critical .
Advanced: What stability challenges arise during storage, and how are they addressed?
Answer:
The boronic acid moiety is prone to protodeboronation under acidic or humid conditions. Key stability findings include:
- Storage Conditions: Anhydrous environments (argon atmosphere, 0–4°C) in amber vials reduce degradation rates .
- Lyophilization: Freeze-drying the compound as a pinacol ester (e.g., pyrimidine-5-boronic acid pinacol ester, CAS 321724-19-0) enhances shelf life, with reconstitution in dry THF prior to use .
- pH Monitoring: Buffered solutions (pH 6.5–7.5, using ammonium acetate) prevent acid-catalyzed decomposition during in vitro assays .
Advanced: How can researchers resolve low yields in cross-coupling reactions involving this compound?
Answer:
Systematic troubleshooting involves:
Substrate Screening: Electron-deficient aryl halides (e.g., 4-nitrobromobenzene) typically yield better results than electron-rich partners.
Additives: K₂CO₃ or Cs₂CO₃ as bases improve reactivity compared to NaHCO₃ .
Catalyst Loading: Higher Pd concentrations (5–10 mol%) compensate for steric hindrance but require careful control to avoid side reactions .
Byproduct Analysis: LC-MS identification of protodeboronation byproducts (e.g., pyrimidine) guides solvent or ligand adjustments .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
It serves as a key intermediate in kinase inhibitor development, particularly for targeting ATP-binding pockets. Case studies include:
- BTK Inhibitors: Suzuki coupling with heteroaryl halides generates potent Bruton’s tyrosine kinase inhibitors .
- PARP Inhibitors: Boronic acid derivatives enhance binding affinity via reversible interactions with catalytic lysine residues .
- Prodrug Design: The boronic acid group is masked as trifluoroborate salts (e.g., K⁺[Pyrimidine-BF₃⁻]) to improve cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
